8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C25H29N5O4 and a molecular weight of 463.541 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine core. The synthetic route includes the following steps:
Formation of the purine core: This is achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the benzyl(methyl)amino group: This step involves the alkylation of the purine core with benzyl and methyl groups under controlled conditions.
Attachment of the ethylphenoxy group: This is typically done through an etherification reaction using 4-ethylphenol and a suitable leaving group.
Final hydroxylation:
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis generally follows similar steps with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar compounds to 8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione include:
8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with a chlorophenoxy group instead of an ethylphenoxy group.
8-[benzyl(methyl)amino]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-1H-purine-2,6(3H,7H)-dione: This variant has a different substitution pattern on the phenoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
332904-69-5 |
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Molecular Formula |
C25H29N5O4 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H29N5O4/c1-4-17-10-12-20(13-11-17)34-16-19(31)15-30-21-22(29(3)25(33)27-23(21)32)26-24(30)28(2)14-18-8-6-5-7-9-18/h5-13,19,31H,4,14-16H2,1-3H3,(H,27,32,33) |
InChI Key |
NQLOFICGMHMMKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C)O |
Origin of Product |
United States |
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